molecular formula C10H17NO4 B031132 ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE CAS No. 68282-26-8

ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE

Cat. No.: B031132
CAS No.: 68282-26-8
M. Wt: 215.25 g/mol
InChI Key: CEHSJTHDBNDHMT-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine is an organic compound belonging to the class of N-acyl-alpha amino acids. This compound features a 4-(4-nitrophenylphospho)butanoyl group attached to the nitrogen of D-alanine. It is a small molecule with a molecular formula of C13H17N2O8P and a molecular weight of 360.2564 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine typically involves the acylation of D-alanine with 4-(4-nitrophenylphospho)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of ethyl 3-butanamido-2-oxobutanoate exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have been evaluated for their antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using diffusion and serial dilution methods, revealing promising results comparable to established antimicrobial agents like vancomycin and nystatin .

1.2 Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Notably, it has been utilized in the preparation of vardenafil, a medication used to treat erectile dysfunction. The compound's ability to undergo various transformations makes it a valuable building block in drug synthesis .

Organic Synthesis Applications

2.1 Synthesis of β-Amino Acids

This compound plays a crucial role in the synthesis of N-substituted β-amino acids. By reacting this compound with different amines under specific conditions, researchers have successfully produced various β-amino acid derivatives. These derivatives have potential applications in drug development due to their biological activity and structural diversity .

2.2 Reaction with Aromatic Aldehydes

The ability of this compound to react with aromatic aldehydes under reflux conditions allows for the formation of novel compounds with potential therapeutic properties. This reaction pathway is significant for creating libraries of compounds for biological testing, furthering drug discovery efforts .

Case Study 1: Antimicrobial Derivatives

In a study examining the antimicrobial efficacy of derivatives synthesized from this compound, several compounds demonstrated notable activity against S. aureus at concentrations as low as 0.5%. The study highlighted the structure-activity relationship (SAR) that could be exploited for developing new antimicrobial agents .

Case Study 2: Synthesis for Vardenafil Production

A detailed process was documented where this compound was employed as a key intermediate in synthesizing vardenafil. The process involved several steps, including refluxing with specific solvents and purification techniques such as silica gel chromatography, showcasing the compound's utility in pharmaceutical applications .

Summary Table: Applications Overview

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agent synthesisEffective against E. coli and S. aureus
Pharmaceutical IntermediatesPrecursor for vardenafilIntegral in multi-step synthesis processes
Organic SynthesisSynthesis of β-amino acidsDiverse derivatives with potential therapeutic uses
Reaction with AldehydesFormation of novel compoundsExpands library for drug discovery

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitrophenyl group can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Biological Activity

Ethyl 3-butanamido-2-oxobutanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anthelmintic, and cytotoxic properties, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of an amide group and a ketoester moiety. Its structure can be represented as follows:

C7H13NO3\text{C}_7\text{H}_{13}\text{N}\text{O}_3

This compound's unique structure contributes to its biological activities, which are detailed below.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized in Table 1.

Compound E. sakazakii (mg/ml) E. coli (mg/ml) S. aureus (mg/ml) K. pneumoniae (mg/ml)
Compound 10.1250.0830.0730.109
Compound 20.1300.0800.0750.110
Compound 3Not testedNot testedNot testedNot tested
Compound 4Not testedNot testedNot testedNot tested

These results indicate that the compounds derived from this compound show promising activity against multi-drug resistant pathogens, which is crucial given the global challenge of antimicrobial resistance .

Anthelmintic Activity

The anthelmintic potential of this compound derivatives was evaluated against two species: Pheretima posthuma and Ascaridia galli. The results are presented in Table 2.

Compound Concentration (mg/ml) Paralysis Time (min) Death Time (min)
Compound 1510.50 ± 2.2941.33 ± 1.52
Compound 2109.66 ± 2.5124.33 ± 1.15
Compound 3205.66 ± 1.158.40 ± 0.36
Albendazole*---

*Albendazole served as a standard reference drug for comparison.

The data indicate that the derivatives exhibit superior anthelmintic activity compared to standard treatments, suggesting their potential as effective alternatives in parasitic infections .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines revealed varying degrees of toxicity among the different derivatives of this compound. The lethal concentration for fifty percent (LC50) values were reported as follows:

Compound LC50 (µg/ml)
Compound A280
Compound B765
Etoposide (control)9.8

The relatively high LC50 values indicate that while these compounds possess biological activity, their cytotoxic effects need further investigation to assess safety profiles for potential therapeutic applications .

Case Studies and Research Findings

Research has indicated that compounds derived from this compound can effectively target specific biological pathways, enhancing their therapeutic potential against various diseases:

  • Antimicrobial Resistance : A study highlighted the effectiveness of these compounds against resistant strains, showcasing their potential role in combating antibiotic resistance .
  • Anthelmintic Efficacy : Another investigation demonstrated the efficacy of these derivatives in treating parasitic infections, outperforming traditional drugs like albendazole .
  • Multitarget Activity : Further research suggested that these compounds interact with multiple biological targets, enhancing their overall efficacy and reducing the likelihood of resistance development .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE, and how should data be interpreted?

  • Methodology : Use nuclear magnetic resonance (NMR) to confirm hydrogen/carbon environments (e.g., ketone and amide protons at δ 2.1–2.5 ppm and δ 6.8–7.2 ppm, respectively). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 215). Ensure calibration with standards and cross-validate data across techniques .

Q. How can synthesis conditions be optimized to improve this compound yield?

  • Methodology : Perform reaction parameter screening (temperature, solvent polarity, catalyst loading) using design of experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and optimize purification via recrystallization (e.g., ethyl acetate/hexane mixtures). Report yields with error margins (±2–5%) and statistical significance (p < 0.05) .

Q. What purification techniques are suitable for isolating this compound from byproducts?

  • Methodology : Compare column chromatography (silica gel, eluent polarity gradient) vs. crystallization (solvent selection based on solubility). Quantify purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and report retention times (e.g., 8.2 ± 0.3 min) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Analyze degradation via NMR and IR for structural changes. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?

  • Methodology : Collect high-resolution (<1.0 Å) diffraction data. Use SHELXD for phase determination (direct methods) and SHELXL for refinement (least-squares minimization). Validate hydrogen bonding via Uiso parameters and report R-factors (e.g., R₁ < 0.05). Cross-check with Cambridge Structural Database (CSD) entries .

Q. What graph set analysis approaches are applicable for studying hydrogen-bonded networks in its crystal lattice?

  • Methodology : Apply Etter’s graph theory to classify motifs (e.g., D for donor, A for acceptor). Identify patterns like R₂²(8) rings (amide-carbonyl interactions) using Mercury software. Compare with literature benchmarks (e.g., bond distances 2.8–3.2 Å) .

Q. How can computational chemistry resolve discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to simulate shifts. Compare with experimental data using mean absolute error (MAE < 0.3 ppm). Adjust solvent models (PCM for acetone) to improve accuracy .

Q. What strategies mitigate polymorphism issues during crystallization?

  • Methodology : Screen solvents (polar vs. non-polar) and cooling rates (0.1–5°C/min). Characterize polymorphs via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., %C···O interactions) .

Q. How do reaction mechanisms for this compound synthesis vary under acidic vs. basic conditions?

  • Methodology : Track kinetics via in-situ IR (time-resolved C=O absorbance). Propose mechanisms using isotopic labeling (¹⁸O in ketone) and transition-state modeling (Gaussian 16). Validate with Eyring plots to compare activation energies (Δ‡H = 50–70 kJ/mol) .

Q. What ethical frameworks guide the handling of contradictory data in publications?

  • Methodology : Disclose conflicts transparently (e.g., funding sources). Use statistical tests (Student’s t-test, ANOVA) to assess significance. Adhere to ICMJE guidelines for authorship and data sharing. Reference COPE guidelines for retraction protocols if needed .

Q. Data Presentation Standards

  • Tables : Report synthesis yields with standard deviations (e.g., 78 ± 3%).
  • Figures : Label XRD peaks (2θ values) and NMR splitting patterns (multiplicity, J coupling).
  • Equations : Use SI units (e.g., ΔG in kJ/mol) and consistent significant figures .

Properties

IUPAC Name

ethyl 3-(butanoylamino)-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHSJTHDBNDHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound of formula VI (3.18 g, 0.02 mol) was dissolved into dried tetrahydrofuran (20 mL), followed by addition of DMAP (0.08 g, 0.6 mmol) and pyridine (5 mL) therein. The mixture was heated for 30 minutes at 50° C., and then cooled. Under ice bath, ethyl oxalyl monochloride (5.46 g, 0.04 mol) was slowly dropped therein. After the dropping, the mixture was heated for 4 hours at 70° C. The solid was filtered off and the solvent was evaporated off under reduced pressure. Water (40 mL) was added therein, and the product was extracted by using ethyl acetate (75 mL×3). The liquid was separated, and the combined organic phase was washed by water (30 mL) and saturated saline (30 mL×2) respectively, and dried over anhydrous sodium sulfate. After the solvent therein was removed by rotary evaporation, NaHCO3 (1.26 g, 0.015 mol) and methanol (20 mL) were added therein, and the mixture was refluxed for 2 hours. After filtration, the solvent was removed by evaporation under reduced pressure to give a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which is directly used in the next step without purification.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl oxalyl monochloride
Quantity
5.46 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.08 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The compound of formula VI (9.54 g, 0.06 mol) was dissolved into dried tetrahydrofuran (60 mL), and DMAP (0.24 g, 2.0 mmol) and pyridine (15 mL) were added therein. The mixture was heated for 30 minutes at 50° C., cooled, and slowly dropped with ethyl oxalyl monochloride (16.4 g, 0.12 mol) under an ice bath. After the dropping, the mixture was heated for 4 hours at 70° C., filtered to remove the solid, and evaporated to remove the solvent under reduced pressure. Water (100 mL) was added therein, and the product was extracted with ethyl acetate (120 mL×3). The liquid was separated, and the combined organic phase was washed by water (90 mL) and saturated saline (50 mL×2) respectively, dried over anhydrous sodium sulfate, and rotarily evaporated to remove the solvent. NaHCO3 (3.8 g, 0.045 mol) and methanol (50 mL) were added therein, and the reaction mixture was refluxed for 2 hours, filtered, and evaporated off the solvent under reduced pressure to obtain a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which was directly used in the next step without separation.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One
[Compound]
Name
ethyl oxalyl monochloride
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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